N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that features a unique combination of isoxazole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the isoxazole intermediate with the acetamide intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Study of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-bromophenyl)acetamide
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methylphenyl)acetamide
- N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of both the 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct electronic and steric properties
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-3-13(4-6-14)17-10-16(22-24-17)11-21-18(23)9-12-1-7-15(20)8-2-12/h1-8,10H,9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVFJRQLRHKEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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